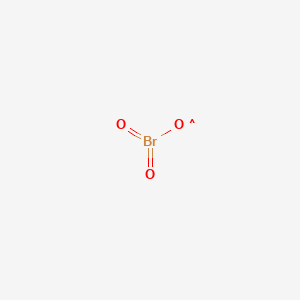

Trioxidobromine(.)

説明

特性

分子式 |

BrO3 |

|---|---|

分子量 |

127.9 g/mol |

InChI |

InChI=1S/BrO3/c2-1(3)4 |

InChIキー |

BITCROISCRLZEJ-UHFFFAOYSA-N |

SMILES |

O=Br(=O)[O] |

正規SMILES |

O=Br(=O)[O] |

製品の起源 |

United States |

Nomenclature and Fundamental Theoretical Frameworks of Trioxidobromine •

IUPAC Systematic Nomenclature for Trioxidobromine(•)

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and lack of ambiguity. iupac.orgwikipedia.orglibretexts.org For radicals, specific rules apply to denote the presence of an unpaired electron.

The systematic name for the BrO₃ radical is trioxidobromine(•) . This name is constructed based on the following IUPAC principles:

It is important to differentiate this radical from the corresponding anion, BrO₃⁻, which is named the bromate (B103136) ion. The radical nature of trioxidobromine(•) is a critical aspect of its chemical behavior.

Quantum Chemical Approaches for Characterizing Bromine Oxide Radicals

The study of transient and highly reactive species like bromine oxide radicals heavily relies on quantum chemical calculations. These methods provide insights into molecular properties that are often difficult to measure experimentally. aip.orgdntb.gov.uaresearchgate.net

Several ab initio molecular orbital calculation methods have been utilized to study bromine oxides. aip.orgdntb.gov.ua These approaches solve the electronic Schrödinger equation without empirical parameters, offering a first-principles understanding of the electronic structure. Key methods include:

These quantum chemical approaches have been instrumental in determining the equilibrium geometries, vibrational frequencies, and electronic states of various bromine oxide radicals, including BrO, OBrO, and BrOO. aip.orgnih.govacs.org

Computational Methodologies for Electronic Structure and Molecular Energetics

Computational chemistry provides a powerful toolkit for investigating the electronic structure and energetics of molecules like trioxidobromine(•). researchgate.net These studies often combine different methodologies to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) has emerged as a popular method due to its favorable scaling with system size while often providing accuracy comparable to more expensive wavefunction-based methods. researchgate.netabsoluteozone.com DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is crucial in DFT calculations. Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to be reliable for predicting geometries and frequencies of halogen oxides. researchgate.netresearchgate.net

To obtain highly accurate energetic information, such as reaction enthalpies and bond dissociation energies, composite methods are frequently used. These methods, like the Gaussian-n (e.g., G2, G3) and Complete Basis Set (CBS) models, combine results from several lower-level calculations to extrapolate to a higher level of theory and a complete basis set limit. rsc.org

The table below summarizes some of the computational methods and basis sets used in the study of bromine oxides.

| Methodology | Description | Typical Application |

|---|---|---|

| Ab Initio Methods | ||

| MP2 | Møller-Plesset perturbation theory of the second order. Adds dynamic electron correlation. researchgate.net | Geometry optimization, frequency calculations. |

| QCISD(T) | Quadratic configuration interaction with single, double, and perturbative triple excitations. aip.org | High-accuracy energy calculations. |

| CCSD(T) | Coupled-cluster with single, double, and perturbative triple excitations. Often considered the "gold standard". researchgate.netrsc.org | Benchmark energy calculations, heats of formation. |

| CASSCF | Complete Active Space Self-Consistent Field. A multiconfigurational method for systems with static correlation. aip.org | Study of excited states and bond-breaking processes. |

| Density Functional Theory (DFT) | ||

| B3LYP | A hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. absoluteozone.com | Geometry optimization, vibrational frequencies, reaction energetics. |

| Basis Sets | ||

| Pople Style (e.g., 6-311+G(d)) | A series of basis sets with varying levels of flexibility. absoluteozone.com | Widely used for both ab initio and DFT calculations. |

| Dunning's Correlation Consistent (e.g., aug-cc-pVTZ) | Basis sets designed to systematically converge towards the complete basis set limit. acs.org | High-accuracy calculations. |

| AREP/TZ(2df) | Averaged relativistic effective core potentials with a triple-zeta basis set including polarization and diffuse functions. acs.org | Used for heavy elements like bromine to account for relativistic effects. |

Advanced Methodologies for Generation and Stabilization of Trioxidobromine •

Matrix Isolation Spectroscopy for Low-Temperature Species

Matrix isolation is a powerful technique used to trap and study reactive species like free radicals at very low temperatures, typically between 10 and 40 K. ruhr-uni-bochum.de This method involves co-condensing a precursor molecule with a large excess of an inert gas, such as argon or nitrogen, onto a cold spectroscopic window. ruhr-uni-bochum.deebsco.com The high dilution (often 1000:1 or greater) ensures that the generated radicals are spatially separated and immobilized within the solid matrix, preventing reactions with other molecules. ruhr-uni-bochum.de

For the study of trioxidobromine(•), a suitable precursor is condensed with the matrix gas. The radical is then often generated in situ through processes like photolysis. ruhr-uni-bochum.demdpi.com Once trapped, the radical can be analyzed using various spectroscopic methods, most commonly Fourier transform infrared (FTIR) spectroscopy, to gain insights into its vibrational properties and structure. ebsco.commdpi.com The inert nature of the matrix minimizes interactions with the trapped species, allowing for a near-pristine spectroscopic signature. ruhr-uni-bochum.de

| Spectroscopic Technique | Observed Properties | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies, bond angle (approx. 112°) | nist.gov |

| UV-VIS Spectroscopy | Electronic transitions | nist.gov |

| Bromine K-edge EXAFS | Consistent with IR and UV-VIS data | nist.gov |

Gas-Phase Generation Techniques for Radical Formation

Generating trioxidobromine(•) in the gas phase is crucial for studying its intrinsic properties and reaction kinetics, which are highly relevant to atmospheric chemistry. nist.gov Various techniques are employed to produce this radical in a controlled gaseous environment. These methods often involve the reaction of precursor species in a flow tube reactor. For instance, the reaction of atomic oxygen with bromine-containing compounds can lead to the formation of bromine oxides, including the trioxidobromine(•) radical. researchgate.net

Another approach involves the sequential oxidation of bromide (Br⁻). researchgate.net This can be achieved through reactions with strong oxidizing agents or radicals, such as the sulfate (B86663) radical (SO₄•⁻), which can oxidize bromide to bromine-containing radicals like the bromine atom (Br•). researchgate.net Subsequent reactions can then lead to the formation of higher bromine oxides. The resulting gas-phase radicals can be studied using techniques like mass spectrometry and photoelectron spectroscopy to determine their electronic structure and energetics. researchgate.netaip.org

| Generation Method | Detection/Analysis Technique | Key Findings | Reference |

|---|---|---|---|

| Reaction of O(³P) + Br₂ | Photoelectron Spectroscopy (PES) | Electron affinity of BrO₃ determined to be 4.60 ± 0.05 eV. | researchgate.net |

| Sequential oxidation of Br⁻ by SO₄•⁻ | Not specified in abstract | Forms Br• as an intermediate, which can lead to BrO₃⁻. | researchgate.net |

Experimental Strategies for Transient Species Stabilization

The inherent instability of transient species like the trioxidobromine(•) radical presents a significant challenge for experimental studies. nih.gov Several strategies have been developed to enhance their stability long enough for characterization.

One of the most effective methods is steric protection, which involves using bulky substituents to physically hinder the reactive center of the radical from interacting with other molecules. nih.gov While more common in organic radical chemistry, the principle of isolating the radical center is fundamental. nih.gov

Another key strategy is the delocalization of the unpaired electron over a larger molecular framework, which significantly enhances stability. masterorganicchemistry.com For inorganic radicals, this can be achieved through resonance structures that distribute the radical character over multiple atoms.

In the context of solid-state studies, incorporating the radical into a stable crystal lattice or onto the surface of mineral particles can provide significant stabilization. chemrxiv.orgmdpi.com The rigid environment of a crystal can prevent the radical from undergoing bimolecular decay reactions. chemrxiv.org Similarly, adsorption onto surfaces can limit the reactivity of the radical. mdpi.com

Radiolysis and Photolysis as Generation Pathways

Radiolysis and photolysis are powerful and widely used techniques for generating free radicals, including trioxidobromine(•). mdpi.comnist.gov These methods involve the use of high-energy radiation (such as gamma rays or electron beams in radiolysis) or light (in photolysis) to break chemical bonds in precursor molecules. mdpi.comnist.gov

In the context of trioxidobromine(•) generation, the photolysis of bromate (B103136) ions (BrO₃⁻) in aqueous solutions has been shown to produce the BrO₃• radical. researchgate.net For instance, laser photolysis of an aqueous bromate solution leads to the formation of the trioxidobromine(•) radical alongside a hydrated electron. researchgate.net Similarly, the UV photolysis of free halogens in the presence of bromide can lead to the formation of halogen radicals, which can subsequently react to form bromate. nih.gov

Pulse radiolysis is another valuable technique where a short, intense pulse of high-energy electrons is used to generate radicals in a solution, allowing for the study of their subsequent reactions on very short timescales. nist.gov

| Technique | Precursor | Environment | Key Observation | Reference |

|---|---|---|---|---|

| Laser Photolysis | Bromate (BrO₃⁻) | Aqueous solution | Formation of BrO₃• radical and hydrated electron. | researchgate.net |

| UV/Chlorine Process | Bromide (Br⁻) and Chlorine | Aqueous solution | Enhanced bromate formation via radical pathways. | nih.gov |

| γ-Radiolysis | 1,2-dibromoethane | Aqueous solution | Used to generate Br• for studying its reactions. | nih.gov |

Reaction Kinetics and Mechanistic Pathways of Trioxidobromine •

Atmospheric Gas-Phase Reactivity of Bromine Oxide Radicals

The chemistry of bromine oxide radicals in the gas phase is a cornerstone of atmospheric science, playing a pivotal role in processes such as stratospheric and tropospheric ozone depletion. The reactivity of these radicals is characterized by a series of rapid interactions with ozone, themselves, and other halogen species. While the bromine monoxide radical (BrO•) is the most studied of these, its chemistry provides a framework for understanding the potential behavior of higher bromine oxides.

Reactions of Trioxidobromine(•) with Ozone (O3)

Direct kinetic data for the gas-phase reaction between the trioxidobromine(•) radical and ozone is not well-documented in existing literature. Atmospheric bromine chemistry primarily revolves around the cycle involving the bromine monoxide radical (BrO•). The foundational reaction in this cycle is the oxidation of bromine atoms by ozone, which forms BrO•:

Br• + O₃ → BrO• + O₂

This reaction is a critical step in bromine-catalyzed ozone destruction. In contrast, the subsequent reaction of the resulting BrO• radical with ozone has been found to be extremely slow. Studies have established an upper limit for the rate constant of the BrO• + O₃ reaction as being less than 4 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K, indicating this pathway is not a significant contributor to atmospheric processes. acs.org

Self-Reactions and Disproportionation Processes of Bromine Oxide Radicals

BrO• + BrO• → 2Br• + O₂ (Reaction 1a) BrO• + BrO• → Br₂ + O₂ (Reaction 1b)

The reaction has been studied over a wide range of temperatures. acs.org The branching ratio, which describes the relative speed of the two pathways, has been determined to be approximately 0.84 for the channel producing BrOO and Br (which rapidly dissociates to 2Br + O₂), making it the dominant pathway. acs.org Detailed kinetic studies using flash photolysis have been instrumental in determining these parameters. acs.orgcaltech.edu

| Reaction Channel | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence Expression | Branching Ratio (k₁ₐ / k_total) |

|---|---|---|---|

| BrO• + BrO• → Products | ~1.6 x 10⁻¹² | 9.58 x 10⁻¹³ exp((225 ± 195)/T) | N/A |

| → 2Br• + O₂ (via BrOO + Br) | ~1.34 x 10⁻¹² | N/A | 0.84 ± 0.03 |

| → Br₂ + O₂ | ~2.6 x 10⁻¹³ | N/A | ~0.16 |

Interactions with Other Halogen Radicals (e.g., Cl•, I•)

While specific kinetic data for the interaction of BrO₃• with other halogen radicals is scarce, the cross-reaction between bromine monoxide (BrO•) and chlorine monoxide (ClO•) is of major atmospheric importance, particularly in polar stratospheric ozone depletion. This reaction regenerates reactive halogen atoms, creating a synergistic cycle that enhances ozone destruction. The reaction has several product channels:

BrO• + ClO• → Br• + Cl• + O₂ BrO• + ClO• → BrCl + O₂ BrO• + ClO• → OClO + Br•

The kinetics and product yields of these channels are complex and have been the subject of extensive research. libretexts.org These reactions highlight the interconnectedness of halogen radical families in the atmosphere.

Aqueous Phase Reactivity and Radical Scavenging Mechanisms

Reaction Pathways with Dissolved Organic Matter (DOM) Moieties

Dissolved organic matter (DOM) present in water acts as a significant sink for bromine radicals (Br•), which are key intermediates in the pathway to bromate (B103136) formation. nih.gov The reaction of Br• with DOM competes with the oxidation of Br• by ozone. By scavenging Br•, DOM effectively interrupts the oxidation sequence that leads to the formation of BrO₃• and ultimately bromate. nih.govacs.org

Br• + DOM → Br⁻ + DOM•⁺

This reaction is typically very fast, proceeding via an electron transfer mechanism. nih.govresearchgate.net The reactivity is selective toward electron-rich moieties within the DOM structure, such as phenolic groups. nih.gov The second-order rate constants (kBr•,DOM) are high, with reported values for standard DOM isolates around 1.7 x 10⁴ (mgC/L)⁻¹ s⁻¹. nih.gov For specific organic model compounds that represent DOM moieties, the rate constants can be even higher, often exceeding 10⁸ M⁻¹ s⁻¹. nih.govacs.org For instance, the reaction of Br• with phenol (B47542) yields p-benzoquinone as a major product, confirming an electron transfer pathway. nih.govresearchgate.net

Interactions with Inorganic Species (e.g., Monochloramine, NH₂Cl)

Monochloramine (NH₂Cl) has been identified as a highly effective quenching agent for bromine radicals (Br•), providing a powerful method to suppress bromate formation during ozonation. nih.govepfl.ch The reaction between Br• and NH₂Cl is extremely rapid and proceeds via a single electron transfer mechanism. nih.gov

Br• + NH₂Cl → Br⁻ + NH₂Cl•⁺

Recent studies using γ-radiolysis have determined the second-order rate constant for this reaction to be 4.4 x 10⁹ M⁻¹ s⁻¹. nih.govresearchgate.netepfl.ch This rate is significantly faster than the reaction of Br• with most DOM components and its reaction with ozone (kBr•,O₃ ≈ 1.5 x 10⁸ M⁻¹ s⁻¹). nih.govacs.org Consequently, the addition of monochloramine can create a dominant competitive pathway that effectively scavenges Br• radicals, leading to a substantial reduction in bromate formation, particularly in waters with low concentrations of dissolved organic carbon. nih.govepfl.cheawag.ch

| Reactant | Second-Order Rate Constant (k) | Reaction Mechanism | Significance |

|---|---|---|---|

| Dissolved Organic Matter (DOM) | 10⁴ - 10⁸ M⁻¹ s⁻¹ (for moieties) ~1.7 x 10⁴ (mgC/L)⁻¹ s⁻¹ (for bulk DOM) | Electron Transfer | Major natural scavenging pathway, competes with oxidation by ozone. nih.govacs.org |

| Monochloramine (NH₂Cl) | 4.4 x 10⁹ M⁻¹ s⁻¹ | Electron Transfer | Highly effective artificial quenching agent for bromate control. nih.govresearchgate.netepfl.ch |

Role in Oxidative Water Treatment Processes and Byproduct Formation

The formation of the trioxidobromine(•) radical and its subsequent conversion to bromate is a complex process that occurs during the ozonation of water containing bromide ions (Br⁻) researchgate.netuni-due.de. This process involves a series of reactions with both molecular ozone (O₃) and hydroxyl radicals (•OH), which are themselves products of ozone decomposition in water researchgate.netuni-due.de.

Direct Pathway : In this pathway, ozone directly oxidizes bromide to hypobromite (B1234621) (OBr⁻). Further oxidation of hypobromite by ozone leads to the formation of bromite (B1237846) (BrO₂⁻), which is then rapidly oxidized to bromate acs.org. The trioxidobromine(•) radical is understood to be a key intermediate in these final oxidation steps.

Indirect Pathway : This pathway is initiated by the reaction of hydroxyl radicals with bromide, forming bromine radicals (Br•). These radicals can then react further. A significant route involves the reaction of Br• with ozone to form the oxidobromine radical (BrO•) acs.org. This species can undergo further oxidation steps, eventually leading to the formation of the trioxidobromine(•) radical and subsequently bromate acs.org. The presence of dissolved organic matter (DOM) can influence this pathway by competing for bromine radicals, which can suppress bromate formation researchgate.net.

The reaction of phenol, a model for a dissolved organic matter moiety, with bromine radicals has been shown to produce p-benzoquinone, indicating an electron transfer mechanism is at play researchgate.net. The trioxidobromine(•) radical itself is a potent oxidizing agent. It has been observed to be produced from the electron transfer reaction of sulfate (B86663) radicals (SO₄•⁻) with bromate ions researchgate.net. Once formed, BrO₃• is known to be unstable and can dissociate to form the BrO• radical researchgate.net.

The formation of bromate as a byproduct is a significant concern in drinking water treatment due to its classification as a potential human carcinogen acs.org. The concentration of bromate in drinking water is therefore strictly regulated absoluteozone.com. The presence of bromide in source waters, coupled with the use of ozone for disinfection, creates the potential for bromate formation to exceed regulatory limits uni-due.de. The kinetics of these reactions are influenced by several factors, including pH, temperature, ozone dose, and the concentration of bromide and dissolved organic matter researchgate.net. For instance, at a lower pH, the formation of hydroxyl radicals is slower, which can limit the indirect pathway of bromate formation acs.org.

| Reactant | Product | Significance in Water Treatment |

| Bromide (Br⁻) + Ozone (O₃)/Hydroxyl Radical (•OH) | Trioxidobromine(•) (BrO₃•) | Intermediate in the formation of bromate byproduct. |

| Trioxidobromine(•) (BrO₃•) | Bromate (BrO₃⁻) | Formation of a regulated disinfection byproduct. |

| Bromine Radical (Br•) + Dissolved Organic Matter (DOM) | Oxidized DOM | Competes with bromate formation pathway, potentially reducing byproduct levels. researchgate.net |

| Sulfate Radical (SO₄•⁻) + Bromate (BrO₃⁻) | Trioxidobromine(•) (BrO₃•) | Alternative formation pathway for the trioxidobromine(•) radical. researchgate.net |

Theoretical Modeling of Reaction Transition States and Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the complex reaction mechanisms involved in the oxidation of bromide to bromate absoluteozone.com. These theoretical studies provide valuable insights into the thermodynamics and kinetics of the individual reaction steps, including those involving the trioxidobromine(•) radical and its precursors.

A key study by Naumov and von Sonntag utilized DFT calculations at the B3LYP/6–311+G(d)/SCRF=COSMO level to examine the energetics of the reactions between ozone and bromide in an aqueous environment absoluteozone.com. Their calculations revealed that the initial reaction between the bromide ion and ozone to form a BrOOO⁻ adduct is reversible, with a calculated Gibbs free energy (ΔG) of +6 kJ mol⁻¹ absoluteozone.com. This adduct can then decay into the oxidobromine radical (BrO•) and singlet oxygen (¹O₂) absoluteozone.com.

The subsequent oxidation steps are also complex. The BrO• radical can undergo further oxidation to BrO₂• or be reduced back to Br⁻ absoluteozone.com. Modeling these subsequent steps, particularly those involving intermediates with a higher number of oxygen atoms, has proven challenging. Naumov and von Sonntag noted that calculations for species such as OBrOOO⁻ and BrOOOO⁻ were hampered by considerable spin contamination, making the results for these specific intermediates less reliable absoluteozone.com.

Further computational studies have focused on the properties of the bromine oxide radicals themselves. Research by Glaser and Camasta investigated the electronic structures of BrO₂ and other related radicals researchgate.net. Their work, along with other studies, has contributed to understanding the stability and reactivity of these transient species researchgate.net. For instance, the BrO₃• radical has been observed experimentally and is known to dissociate rapidly to form BrO• researchgate.net. Theoretical calculations support the high reactivity of these bromine oxide species.

The table below summarizes some of the key thermodynamic data obtained from DFT calculations for the initial steps in the oxidation of bromide by ozone.

| Reaction | Calculated Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Significance |

| Br⁻ + O₃ ⇌ BrOOO⁻ | +6 | Formation of a reversible adduct. absoluteozone.com |

| BrOOO⁻ → BrO• + O₂(¹Δg) | +13 | Decay of the adduct to form the oxidobromine radical. absoluteozone.com |

These theoretical investigations are crucial for developing a comprehensive understanding of the reaction kinetics and mechanistic pathways leading to the formation of the trioxidobromine(•) radical and ultimately bromate. While challenges remain in accurately modeling all the transition states and intermediates in this complex multi-step process, computational studies provide invaluable, atomistic-level detail that complements experimental findings and aids in the development of strategies to mitigate the formation of harmful disinfection byproducts in water treatment.

Environmental and Atmospheric Implications of Trioxidobromine •

Contribution to Stratospheric Ozone Depletion Chemistry

The depletion of stratospheric ozone is a critical environmental issue, with catalytic cycles involving halogen radicals being a primary cause. noaa.gov Bromine is recognized as a significantly more efficient catalyst for ozone destruction than chlorine on a per-atom basis. ametsoc.orgresearchgate.net The core of this ozone depletion involves catalytic cycles driven by bromine radicals (BrOx), a family that includes atomic bromine (Br) and bromine monoxide (BrO). noaa.govcopernicus.org

Key reactions in the stratosphere include:

Br + O₃ → BrO + O₂

BrO + O → Br + O₂

A crucial synergistic effect with chlorine chemistry also exists through the reaction BrO + ClO → Br + Cl + O₂ , which enhances ozone destruction. noaa.govametsoc.org

While the roles of Br• and BrO• are well-documented, the direct contribution of the trioxidobromine radical (BrO3•) to these stratospheric ozone-depleting cycles is not well-established in the scientific literature. The dominant pathways for stratospheric bromine-catalyzed ozone loss are understood to proceed through the Br•/BrO• cycle. The potential for BrO3• to act as a significant reservoir or participant in these gas-phase reactions in the stratosphere remains an area for further investigation.

Involvement in Tropospheric Bromine Activation and Cycles

In the troposphere, particularly in polar regions during spring, dramatic "bromine explosion" events occur, leading to the rapid release of reactive bromine and subsequent depletion of surface-level ozone. copernicus.orgescholarship.org These events are initiated by the release of molecular bromine (Br₂) from saline surfaces like sea ice, snowpack, and aerosols. copernicus.org

The fundamental activation cycle involves the photolysis of Br₂ to produce bromine atoms, which then react with ozone:

Br₂ + hν → 2Br

Br + O₃ → BrO + O₂

This process is sustained by heterogeneous reactions that recycle bromine, such as the reaction of hypobromous acid (HOBr) on aerosol surfaces. copernicus.orgescholarship.org The primary radical species involved in these tropospheric cycles are Br• and BrO•. copernicus.org Similar to its role in the stratosphere, the trioxidobromine radical (BrO3•) is not considered a key species in the currently understood mechanisms of tropospheric bromine activation and the associated ozone depletion events. copernicus.orgescholarship.org

Impact on Atmospheric Oxidizing Capacity and Photochemistry

The atmosphere's oxidizing capacity is its ability to break down pollutants, a process largely governed by highly reactive free radicals. caltech.edunih.gov The hydroxyl radical (OH•) is the most significant of these, often called the "detergent of the atmosphere" for its role in initiating the oxidation of numerous trace gases. niwa.co.nzwikipedia.org

Atmospheric photochemistry involves complex interactions between different radical families, including HOx (OH + HO₂), NOx (NO + NO₂), and halogen oxides. caltech.edursc.org Bromine chemistry can significantly influence this system by altering the concentrations of ozone and affecting the cycling of HOx and NOx radicals. copernicus.org For example, reactions involving BrO can impact local ozone production and loss. harvard.edunih.gov

Formation and Transformation Pathways in Natural Waters

The chemistry of bromine species in aqueous environments is of significant interest, particularly in the context of water treatment and natural water bodies. The formation of the bromate (B103136) anion (BrO₃⁻), a potential human carcinogen, during the ozonation of bromide-containing water is a well-known issue. ucla.eduresearchgate.netndsu.edu These processes involve complex radical chemistry.

Research has shown that the trioxidobromine radical (BrO3•) can be formed in aqueous solutions. A key pathway is the laser photolysis of the bromate anion (BrO₃⁻). rsc.org

BrO₃⁻ + hν → BrO3• + e⁻(aq)

In one study, the BrO3• radical was observed with an absorption peak at 315 nm. rsc.org It was also suggested that the radical is unstable and can dissociate to form the bromine monoxide radical (BrO•). rsc.org

The BrO3• radical can also be produced through the reaction of sulfate (B86663) radicals (SO₄•⁻) with bromate. rsc.org In acidic solutions, the decay of bromate can lead to the formation of other reactive bromine species, including bromine dioxide (BrO₂). ucla.edu The BrO3• radical is a powerful oxidant and can react with various organic and inorganic compounds. ucla.edu The table below summarizes key reactions involving the formation and reaction of BrO3• in aqueous solutions.

| Reaction Type | Reactants | Products | Significance |

| Photolysis | BrO₃⁻ | BrO3•, e⁻(aq) | Direct formation of the radical from bromate anion in water via UV light. rsc.org |

| Radical Reaction | SO₄•⁻, BrO₃⁻ | BrO3•, SO₄²⁻ | Formation via oxidation by other strong radicals. rsc.org |

| Dissociation | BrO3• | BrO•, O₂ | A potential transformation pathway for the radical in solution. rsc.org |

| Reduction | e⁻(aq), BrO3• | BrO₃⁻ | Reaction with hydrated electrons. rsc.org |

These findings highlight that while the gas-phase atmospheric role of BrO3• may be limited, its formation as a transient, highly reactive intermediate in aqueous-phase photochemistry is documented and has implications for water chemistry and the transformation of bromine-containing compounds.

Advanced Computational Studies on Trioxidobromine •

Ab Initio and Density Functional Theory (DFT) for Molecular Structure and Stability

Ab initio and DFT calculations are fundamental to understanding the geometry and thermodynamic stability of the BrO₃• radical. mdpi.comresearchgate.net These computational methods solve the electronic structure of the molecule from first principles, providing detailed information about its geometric parameters and energetic favorability. nih.govdlr.de

Theoretical investigations have predominantly focused on determining the most stable geometric configuration of the BrO₃• radical. ustc.edu.cn Early electron paramagnetic resonance (EPR) studies on BrO₃• produced by the γ-radiolysis of potassium bromate (B103136) (KBrO₃) crystals at 77 K suggested a pyramidal structure. nist.gov These experimental findings are supported by computational models, which predict a C₃ᵥ symmetry for the isolated radical in the gas phase. ustc.edu.cn However, in a crystalline environment, distortions from this ideal symmetry can occur. nist.gov

DFT calculations, which describe the properties of a multi-electron system via its electron density, are particularly effective for this type of analysis. mdpi.com The process typically involves an iterative optimization of the Kohn-Sham orbitals until a converged, ground-state electronic structure is achieved. mdpi.com For the BrO₃• radical, these calculations have yielded specific predictions for its structural parameters. For instance, a bond length of 1.57 Å and a bond angle of 112° have been discussed based on studies that noted a distortion from pure C₃ᵥ to C₂ᵥ symmetry within a crystal host. nist.gov Another study assuming C₃ᵥ symmetry calculated a bond angle of 114°. nist.gov The stability of the radical is often assessed by comparing the energies of different potential structures or by calculating its heat of formation, though it is known to be a transient species. ustc.edu.cndss.go.th

Table 1: Calculated Structural Parameters for Trioxidobromine(•)

| Parameter | Symmetry | Calculated Value | Source |

|---|---|---|---|

| Bond Angle | C₃ᵥ (assumed) | 114° | nist.gov |

| Bond Angle | C₂ᵥ (distorted) | 112° | nist.gov |

Prediction and Interpretation of Spectroscopic Signatures from First Principles

First-principles calculations are crucial for predicting and interpreting the spectroscopic signatures of transient molecules like the trioxidobromine(•) radical. nhr4ces.dehkhlr.de These methods can calculate electronic and optical properties that correspond directly to observable spectra, aiding in the identification and characterization of the radical in experimental settings. nhr4ces.dearxiv.orgarxiv.org

Computational studies have successfully predicted key spectroscopic features of BrO₃•. A notable prediction is the existence of an absorption peak in the ultraviolet region. ustc.edu.cnresearchgate.netresearchgate.net Experimental observations from the laser photolysis of aqueous bromate solutions have confirmed an absorption peak at 315 nm, which is attributed to the BrO₃• radical. researchgate.netresearchgate.net

Furthermore, quantum chemistry calculations have been employed to investigate the low-lying excited electronic states of the radical. researchgate.net For the BrO₃• radical, several excited states have been predicted with their corresponding excitation energies. These theoretical predictions are vital for interpreting complex experimental spectra and understanding the radical's photochemical behavior. researchgate.net

Table 2: Predicted Spectroscopic Data for Trioxidobromine(•)

| Spectroscopic Feature | Predicted Value | Method/Source |

|---|---|---|

| Absorption Peak | 315 nm | Experimental Observation researchgate.netresearchgate.net |

| Excited State (A ²A₂) | 0.7 eV | Quantum Chemistry Calculation researchgate.net |

| Excited State (B ²E) | 1.6 eV | Quantum Chemistry Calculation researchgate.net |

Energetic Landscape Analysis of Reaction Intermediates and Products

Understanding the energetic landscape of reactions involving the trioxidobromine(•) radical is key to defining its role in chemical systems. Computational studies map out the potential energy surfaces of reaction pathways, identifying transition states, intermediates, and products, thereby clarifying the kinetics and mechanisms of its formation and decay.

The BrO₃• radical is a key intermediate in the chemistry of bromine oxides. It can be generated through several pathways, including the laser photolysis of an aqueous bromate (BrO₃⁻) solution or via an electron transfer reaction between the sulfate (B86663) radical (SO₄⁻•) and a bromate ion. researchgate.netresearchgate.netcopernicus.orgcopernicus.org

Table 3: Key Reactions Involving Trioxidobromine(•)

| Reaction | Description | Rate/Note | Source |

|---|---|---|---|

| SO₄⁻• + BrO₃⁻ → SO₄²⁻ + BrO₃• | Formation | Electron transfer reaction | researchgate.netresearchgate.net |

| BrO₃⁻ + hv → BrO₃• + e⁻(aq) | Formation | Laser photolysis | researchgate.netcopernicus.org |

Electron Affinity and Ionization Potential Calculations for Radical Systems

Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that dictate the redox behavior of a chemical species. For radical systems like trioxidobromine(•), these values are particularly important for understanding its ability to accept or donate an electron. Computational methods provide a reliable means of predicting these properties, often through ab initio calculations on the neutral and corresponding ionic species. schrodinger.comdovepress.comresearchgate.net

The adiabatic electron affinity corresponds to the energy difference between the neutral molecule and its anion, both in their optimized, relaxed geometries. schrodinger.com Conversely, the ionization potential is the energy required to remove an electron from the neutral species. libretexts.orgaps.org

For the BrO₃• radical, both theoretical predictions and experimental measurements have been pursued to determine its electron affinity. High-level computational studies predict an adiabatic electron affinity of 4.32 eV. researchgate.net This calculated value is in reasonable agreement with the experimentally determined electron affinity of 4.60 ± 0.05 eV, obtained via photoelectron spectroscopy of the BrO₃⁻ anion. researchgate.net The high electron affinity indicates that the BrO₃• radical is a strong oxidizing agent, readily accepting an electron to form the stable bromate anion.

Table 4: Electron Affinity of Trioxidobromine(•)

| Property | Value | Method | Source |

|---|---|---|---|

| Adiabatic Electron Affinity | 4.32 eV | Computational Prediction | researchgate.net |

Emerging Research Avenues and Future Perspectives for Trioxidobromine • Studies

Development of In Situ Detection Techniques for Transient Bromine Oxides

Directly measuring the concentration of transient species like the trioxidobromine(•) radical in the atmosphere is a formidable analytical challenge due to its low concentrations and high reactivity. Current and future research efforts are centered on developing and refining in situ detection techniques capable of providing the necessary sensitivity and specificity.

Advanced spectroscopic methods are at the forefront of these developments. Techniques such as laser-induced fluorescence (LIF) and chemical ionization mass spectrometry (CIMS) are being adapted and optimized for the detection of halogen oxides. While these methods have shown promise for radicals like bromine monoxide (BrO), their application to BrO3• is an active area of investigation. The primary hurdles include identifying unique spectral signatures for BrO3• and developing selective ionization schemes that can distinguish it from other atmospheric constituents.

Another promising approach involves radical trapping techniques. This method converts highly reactive radicals into more stable products that can be more easily detected and quantified. Research is underway to develop specific trapping agents that react selectively with BrO3•, allowing for its indirect measurement. The success of this approach hinges on the precise characterization of the reaction kinetics and product yields of the trapping reaction.

Table 1: Emerging In Situ Detection Techniques for Transient Bromine Oxides

| Technique | Principle | Challenges for Trioxidobromine(•) Detection |

| Laser-Induced Fluorescence (LIF) | Excitation of the radical with a laser and detection of the resulting fluorescence. | Identification of a unique and strong absorption/emission wavelength; potential interference from other species. |

| Chemical Ionization Mass Spectrometry (CIMS) | Ionization of the radical through reaction with a specific reagent ion, followed by mass spectrometric detection. | Finding a selective reagent ion that reacts efficiently with BrO3• but not with other atmospheric compounds. |

| Radical Trapping | Reaction of the radical with a scavenger molecule to form a stable, easily measurable product. | Development of a trapping agent with high specificity and known reaction kinetics for BrO3•. |

Investigation of Multiphase Chemical Processes Involving Trioxidobromine(•)

The trioxidobromine(•) radical is expected to participate in multiphase chemical processes, occurring at the interface of gas and condensed phases such as aerosol particles and cloud droplets. These heterogeneous reactions can significantly alter the atmospheric lifetime and impact of BrO3•.

Future research will focus on elucidating the specific reactions of BrO3• on the surface of various atmospheric aerosols, including sea salt, sulfate (B86663), and organic aerosols. Laboratory studies using aerosol flow tubes and environmental chambers are crucial for determining the uptake coefficients and reaction probabilities of BrO3• on these surfaces. Understanding how factors like aerosol composition, humidity, and temperature influence these processes is a key research objective.

A critical area of investigation is the potential for BrO3• to contribute to the formation of new particles or the growth of existing ones. Its reactions within the aqueous phase of aerosols and clouds could lead to the formation of low-volatility products that partition into the particle phase, thereby influencing aerosol size distributions and optical properties.

Interdisciplinary Approaches Integrating Laboratory, Field, and Atmospheric Modeling Data

A comprehensive understanding of the atmospheric chemistry of trioxidobromine(•) can only be achieved through the integration of data from laboratory experiments, field measurements, and atmospheric models. This interdisciplinary approach is essential for bridging the gap between fundamental chemical processes and their large-scale atmospheric implications.

Laboratory studies provide fundamental kinetic and mechanistic data on BrO3• reactions. These data, such as reaction rate constants and product branching ratios, are essential inputs for atmospheric models. Field campaigns, utilizing the advanced in situ detection techniques described in section 8.1, aim to provide real-world measurements of bromine oxides and related species. These observations are critical for validating and constraining the chemical mechanisms used in models.

Atmospheric models, ranging from box models to global chemical transport models, are used to simulate the spatial and temporal distribution of trioxidobromine(•) and assess its impact on atmospheric composition. By comparing model outputs with field observations, scientists can identify gaps in our understanding of bromine chemistry and prioritize future laboratory and field research.

Table 2: Interdisciplinary Research Components for Trioxidobromine(•) Studies

| Research Component | Key Objectives | Contribution to Overall Understanding |

| Laboratory Studies | Determine reaction rate constants, product yields, and photochemical parameters of BrO3• reactions. | Provides the fundamental chemical data needed for atmospheric models. |

| Field Measurements | Obtain in situ measurements of BrO3• and related species in various atmospheric environments. | Offers real-world data for model validation and helps to identify key atmospheric processes. |

| Atmospheric Modeling | Simulate the distribution and impact of BrO3• on a regional and global scale. | Assesses the large-scale atmospheric significance of trioxidobromine(•) chemistry. |

Exploration of Analogous Radical Chemistry in Other Halogen Systems

The study of analogous radical chemistry in other halogen systems, particularly those of chlorine and iodine, can provide valuable insights into the expected behavior of trioxidobromine(•). While each halogen has unique properties, there are fundamental similarities in their radical reaction pathways.

Comparative studies of the trioxide radicals of chlorine (ClO3•) and iodine (IO3•) can help to predict the stability, reactivity, and photochemical properties of BrO3•. For instance, understanding the bond energies and electronic structures of ClO3• and IO3• can inform theoretical calculations for BrO3•.

Furthermore, investigating the role of ClO3• and IO3• in their respective atmospheric chemical cycles can offer clues about the potential importance of BrO3•. For example, if iodine oxides are found to be significant contributors to new particle formation in coastal areas, it would strengthen the hypothesis that bromine oxides, including BrO3•, could play a similar role. This comparative approach allows researchers to leverage existing knowledge from better-studied halogen systems to accelerate our understanding of the more elusive bromine radical chemistry.

Q & A

Q. How can researchers mitigate bias when interpreting BrO₃’s environmental impact data?

- Answer : Adopt double-blind data analysis protocols, where raw datasets are anonymized before processing. Use independent reviewers to audit conclusions against primary evidence. Disclose all assumptions (e.g., extrapolation limits in toxicity models) to enhance transparency .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling BrO₃ due to its oxidative and corrosive hazards?

- Answer : Use inert-atmosphere gloveboxes for synthesis, coupled with real-time gas sensors (e.g., for Br₂ off-gassing). Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Document emergency response plans for spills and exposures, referencing NIOSH guidelines for halogen oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。